molecular formula C6H5NO2 B050658 (R)-(2-Furyl)hydroxyacetonitrile CAS No. 121986-08-1

(R)-(2-Furyl)hydroxyacetonitrile

Cat. No.: B050658
CAS No.: 121986-08-1
M. Wt: 123.11 g/mol
InChI Key: OWECZOWCEFVROP-RXMQYKEDSA-N
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Description

®-(2-Furyl)hydroxyacetonitrile is an organic compound characterized by the presence of a furan ring attached to a hydroxyacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(2-Furyl)hydroxyacetonitrile typically involves the reaction of furfural with hydrogen cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently converted to the desired product under controlled conditions.

Industrial Production Methods: Industrial production of ®-(2-Furyl)hydroxyacetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: ®-(2-Furyl)hydroxyacetonitrile can undergo oxidation reactions to form corresponding aldehydes or acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid.

    Reduction: ®-(2-Furyl)ethylamine.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in biochemical pathways and potential as a bioactive compound.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(2-Furyl)hydroxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

    2-Furylacetonitrile: Lacks the hydroxy group, resulting in different reactivity and applications.

    2-Furylmethanol: Contains a hydroxymethyl group instead of a hydroxyacetonitrile group.

    Furan-2-carboxaldehyde: An aldehyde derivative with distinct chemical properties.

Uniqueness: ®-(2-Furyl)hydroxyacetonitrile is unique due to the presence of both a furan ring and a hydroxyacetonitrile group, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and related fields.

Properties

IUPAC Name

(2R)-2-(furan-2-yl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWECZOWCEFVROP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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